2,8,10-Heptadecatriene-4,6-diyne-1,14-diol
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Overview
Description
2,8,10-Heptadecatriene-4,6-diyne-1,14-diol is a natural product found in Oenanthe crocata and Oenanthe fistulosa with data available.
Scientific Research Applications
Cytotoxic Activity
Polyacetylenes like 2,8,10-Heptadecatriene-4,6-diyne-1,14-diol have demonstrated significant cytotoxic activity against tumor cells. For instance, compounds structurally related to this chemical, such as gymnasterkoreaynes, isolated from Gymnaster koraiensis, showed notable cytotoxicity against L1210 tumor cells with ED(50) values ranging from 0.12 to 3.3 µg/mL (Jung et al., 2002).
Synthesis and Chemical Analysis
In chemical research, this compound's derivatives have been synthesized for various studies. For example, in the stereocontrolled synthesis of certain fatty acids, related diynes have been employed as intermediates (Loreau et al., 2003). Furthermore, methods have been developed for the synthesis of 1,5-diynes, which are structurally similar to this compound (Pereira & Cabezas, 2005).
Biological Activities
Studies have shown that compounds similar to this compound exhibit various biological activities. For instance, a study on Dendropanax arboreus identified a diacetylene compound with cytotoxic activity against tumor cell lines, highlighting the potential of such compounds in medical research (Setzer et al., 1995).
Chemo-Taxonomic Identification
Polyacetylenes have been used in chemo-taxonomic studies, such as the identification of species-specific components in mites (Shimizu et al., 1999). This demonstrates the role of such compounds in taxonomy and species identification.
Food Quality Evaluation
In the food industry, related compounds have been used to evaluate the quality of products like carrots. For instance, bisacetylenic oxylipins, structurally related to this compound, have been identified as contributors to the bitter off-taste in carrots and carrot products (Czepa & Hofmann, 2004).
Properties
CAS No. |
463-02-5 |
---|---|
Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(2E,8E,10E)-heptadeca-2,8,10-trien-4,6-diyne-1,14-diol |
InChI |
InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10-11,13,17-19H,2,12,14-16H2,1H3/b6-4+,10-8+,13-11+ |
InChI Key |
UPXPHJXYZGEBCW-JHTNEVNSSA-N |
Isomeric SMILES |
CCCC(CC/C=C/C=C/C#CC#C/C=C/CO)O |
SMILES |
CCCC(CCC=CC=CC#CC#CC=CCO)O |
Canonical SMILES |
CCCC(CCC=CC=CC#CC#CC=CCO)O |
Synonyms |
2,8,10-heptadecatriene-4,6-diyne-1,14-diol enanthotoxin oenanthotoxin OETX |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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